2-(Difluoromethyl)pyridine-4-acetic acid
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Overview
Description
2-(Difluoromethyl)pyridine-4-acetic acid is a fluorinated organic compound that has garnered significant interest in various fields of scientific researchThe difluoromethyl group, in particular, is known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)pyridine-4-acetic acid typically involves the introduction of the difluoromethyl group into a pyridine scaffold. One common method is the use of ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation . This method is advantageous due to its simplicity and the availability of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the development of transition-metal-free methods has been explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)pyridine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylated pyridine oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-(Difluoromethyl)pyridine-4-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it valuable in studying biological systems and developing bioactive molecules.
Industry: The compound is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-4-acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetic acid moiety.
2-(Trifluoromethyl)pyridine-4-boronic acid: Contains a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
2-(Difluoromethyl)pyridine-4-acetic acid is unique due to the presence of both the difluoromethyl group and the acetic acid moiety. This combination imparts distinct physicochemical properties, making it valuable in various applications. The difluoromethyl group enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional functionalization possibilities .
Properties
Molecular Formula |
C8H7F2NO2 |
---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)pyridin-4-yl]acetic acid |
InChI |
InChI=1S/C8H7F2NO2/c9-8(10)6-3-5(1-2-11-6)4-7(12)13/h1-3,8H,4H2,(H,12,13) |
InChI Key |
XCASJHOWZZDZNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)C(F)F |
Origin of Product |
United States |
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